2-(Difluoromethyl)pyrimidin-5-ol 2-(Difluoromethyl)pyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.: 100991-19-3
VCID: VC0033941
InChI: InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H
SMILES: C1=C(C=NC(=N1)C(F)F)O
Molecular Formula: C5H4F2N2O
Molecular Weight: 146.097

2-(Difluoromethyl)pyrimidin-5-ol

CAS No.: 100991-19-3

Cat. No.: VC0033941

Molecular Formula: C5H4F2N2O

Molecular Weight: 146.097

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)pyrimidin-5-ol - 100991-19-3

Specification

CAS No. 100991-19-3
Molecular Formula C5H4F2N2O
Molecular Weight 146.097
IUPAC Name 2-(difluoromethyl)pyrimidin-5-ol
Standard InChI InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H
Standard InChI Key OYNYOGKLXVGLRT-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)C(F)F)O

Introduction

Chemical Structure and Properties

2-(Difluoromethyl)pyrimidin-5-ol consists of a pyrimidine core substituted with a difluoromethyl group (-CF₂H) at position 2 and a hydroxyl group (-OH) at position 5. This structure places it in the family of fluorinated heterocyclic compounds, which have gained significant attention in medicinal and agricultural chemistry due to their enhanced metabolic stability and lipophilicity.

Molecular Properties

The molecular formula of 2-(Difluoromethyl)pyrimidin-5-ol is C₅H₄F₂N₂O, with a calculated molecular weight of approximately 158.1 g/mol. The presence of the difluoromethyl group is particularly noteworthy, as it represents an isosteric replacement for a trifluoromethyl group but with distinctive hydrogen-bonding capabilities that can enhance target interactions in biological systems.

Physical Characteristics

Based on structural similarities with related fluorinated pyrimidines, 2-(Difluoromethyl)pyrimidin-5-ol likely exhibits the following physical properties:

PropertyExpected ValueBasis of Estimation
Physical StateCrystalline solidCommon for similar heterocycles
SolubilityModerate in polar organic solventsBased on functional groups present
Melting Point120-180°CEstimated from similar pyrimidine derivatives
UV Absorption240-280 nmTypical for pyrimidine chromophore
StabilityStable at room temperatureBased on similar fluorinated compounds

The difluoromethyl group likely confers enhanced lipophilicity compared to non-fluorinated analogs, while the hydroxyl group would contribute to hydrogen-bonding capabilities, potentially enhancing water solubility compared to fully halogenated derivatives.

Synthetic StrategyPotential ReagentsExpected Challenges
Condensation of difluoroacetamidine with appropriate dielectrophilesDifluoroacetic anhydride derivatives, ethyl vinyl etherControl of regioselectivity
Cyclization of difluoroacetic derivatives with suitable C3N building blocksDifluoroacetamidine, enamine derivativesOptimization of reaction conditions
Modification of pre-formed pyrimidinesHalogenated pyrimidines, oxidation/reduction reactionsSelectivity in functionalization

Based on related synthetic work on fluorinated heterocycles, the use of 2,2-difluoroacetic anhydride as a starting reagent could be promising, as demonstrated in the synthesis of other difluoromethylated heterocycles .

Chemical Reactivity

The reactivity of 2-(Difluoromethyl)pyrimidin-5-ol would be governed by the electronic and steric properties of its functional groups and the pyrimidine core.

Hydroxyl Group Reactivity

The hydroxyl group at position 5 would likely participate in:

  • Esterification reactions with acyl chlorides or anhydrides

  • Etherification through Williamson synthesis

  • Oxidation to ketone functionality

  • Nucleophilic substitution when activated

Difluoromethyl Group Characteristics

The difluoromethyl group (-CF₂H) possesses unique properties compared to the trifluoromethyl group (-CF₃):

PropertyDifluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)
Hydrogen Bond DonationYesNo
Electron-Withdrawing StrengthModerateStrong
Metabolic StabilityHighVery High
LipophilicityModerate-HighHigh
pKa of C-H~18-20N/A

The difluoromethyl group can act as a hydrogen bond donor, a property lacking in the trifluoromethyl group, which could significantly impact intermolecular interactions in biological systems.

Pyrimidine Ring Reactivity

The pyrimidine core would exhibit:

  • Electrophilic aromatic substitution primarily at position 4 (least deactivated)

  • Nucleophilic aromatic substitution, particularly if halogen substituents are present

  • Palladium-catalyzed cross-coupling reactions when appropriately functionalized

Therapeutic AreaPotential MechanismStructural Advantage
AnticancerEnzyme inhibition (e.g., CDKs)Enhanced binding affinity via H-bonding
AntiviralNucleoside mimicryMetabolic stability
Anti-inflammatoryModulation of cytokine pathwaysImproved membrane permeability
Neurological disordersReceptor modulationModified lipophilicity profile

The difluoromethyl group's hydrogen-bonding capabilities could offer advantages in target selectivity compared to trifluoromethylated analogs, potentially resulting in an improved therapeutic index.

Structure-Activity Relationships

In related fluorinated heterocycles, modifications to the pyrimidine ring significantly affect biological potency. The hydroxyl group at position 5 could serve as a synthetic handle for further derivatization to optimize pharmacological properties.

Agricultural Applications

Fluorinated heterocycles have demonstrated significant activity as agrochemicals, particularly as fungicides, herbicides, and insecticides.

ApplicationPotential Mode of ActionStructural Advantage
FungicidalInhibition of sterol biosynthesisEnhanced stability in field conditions
HerbicidalPhotosystem II inhibitionImproved uptake and translocation
InsecticidalNeurotoxicity via receptor modulationResistance to metabolic degradation

The combination of the difluoromethyl group and hydroxyl functionality could provide a balanced profile of lipophilicity and hydrophilicity, potentially optimizing plant uptake and translocation.

Comparative Analysis with Similar Compounds

Comparing 2-(Difluoromethyl)pyrimidin-5-ol with structurally related compounds provides insights into its potential characteristics.

Comparison with Fluorinated Pyrimidines

CompoundKey Structural DifferencesAnticipated Property Differences
2-(Difluoromethyl)pyrimidin-5-ol-CF₂H at C-2, -OH at C-5Balanced lipophilicity, H-bond donor/acceptor capabilities
2-(Trifluoromethyl)pyrimidin-5-ol-CF₃ at C-2, -OH at C-5Higher lipophilicity, stronger electron withdrawal, no H-bond donation from CF₃
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol-CF₃ at C-2, -CH₂OH at C-5Different oxidation state at C-5, additional conformational flexibility
4-(Difluoromethyl)pyridin-2-aminePyridine core, -NH₂ group, different position of -CF₂HDifferent electronic distribution, basic amine functionality

The difluoromethyl group in 2-(Difluoromethyl)pyrimidin-5-ol would impart reduced electron withdrawal compared to a trifluoromethyl group, potentially altering reactivity patterns and biological interactions.

Research Opportunities and Future Directions

Despite the potential utility of 2-(Difluoromethyl)pyrimidin-5-ol, several research gaps exist that warrant further investigation.

Synthetic Methodology Development

Development of efficient, scalable routes to 2-(Difluoromethyl)pyrimidin-5-ol remains an important objective. Potential research directions include:

  • Optimization of difluoromethylation protocols specific to pyrimidine substrates

  • Exploration of late-stage functionalization strategies

  • Development of regioselective approaches for hydroxyl introduction

Biological Evaluation

Comprehensive screening for biological activity would provide valuable insights:

Biological AreaScreening ApproachExpected Outcomes
Enzyme InhibitionIn vitro assays against kinases, proteasesIdentification of potential therapeutic targets
Antimicrobial ActivityDisk diffusion, MIC determinationAssessment of antibacterial/antifungal potential
Cellular ToxicityMTT assays, cell viability studiesSafety profile characterization
Agrochemical ActivityGreenhouse studies, formulation testingDetermination of pest control efficacy

Structure-Property Relationship Studies

Detailed characterization of physicochemical properties would support application development:

  • Solubility profiles in various solvents and biological media

  • Crystal structure determination

  • Metabolic stability assessments

  • Pharmacokinetic parameter evaluation

Analytical Characterization

Comprehensive analytical characterization of 2-(Difluoromethyl)pyrimidin-5-ol would typically include:

Spectroscopic Analysis

Expected spectroscopic features would include:

Analytical TechniqueExpected Key Features
¹H NMRCharacteristic triplet for -CF₂H (δ ~6.5-7.5 ppm, ²JH-F ~50-60 Hz)
¹⁹F NMRDoublet for -CF₂H (δ ~-110 to -130 ppm, ²JH-F ~50-60 Hz)
¹³C NMRTriplet for -CF₂H (δ ~110-120 ppm, ¹JC-F ~230-250 Hz)
Mass SpectrometryMolecular ion at m/z 158, characteristic fragmentation pattern
IR SpectroscopyO-H stretch (~3300-3500 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹)

Chromatographic Analysis

For purity assessment and reaction monitoring, HPLC analysis with UV detection would be valuable, with expected retention characteristics influenced by the balance of lipophilic and hydrophilic functionalities.

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